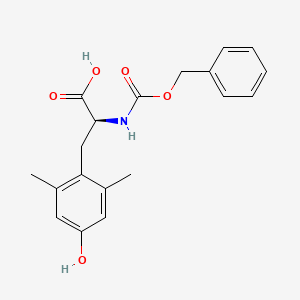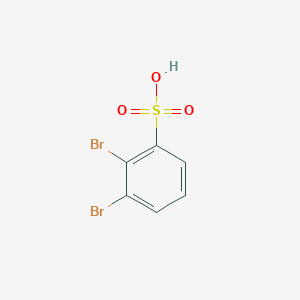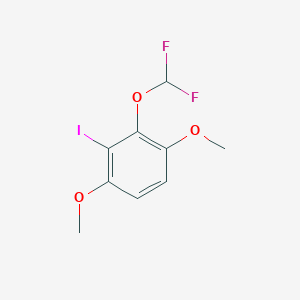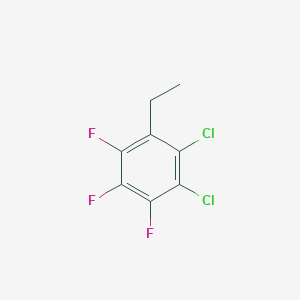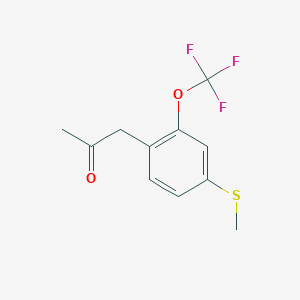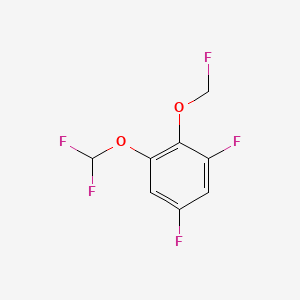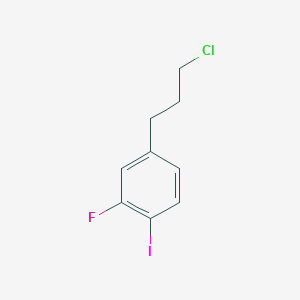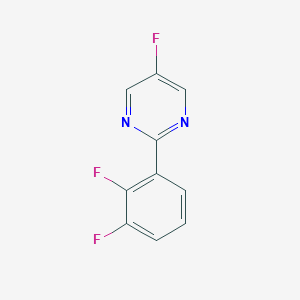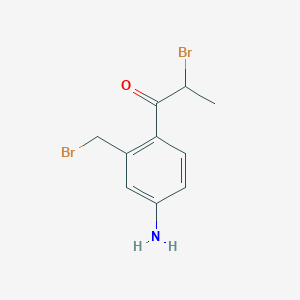
1-(4-Ethyl-3-methylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethyl-3-methylphenyl)propan-1-one is an organic compound with the molecular formula C12H16O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl ring substituted with ethyl and methyl groups. This compound is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Ethyl-3-methylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethyl-3-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethyl-3-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can yield alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (nitration), SO3 (sulfonation), Br2 (bromination)
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Aplicaciones Científicas De Investigación
1-(4-Ethyl-3-methylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethyl-3-methylphenyl)propan-1-one depends on its specific application. In chemical reactions, the carbonyl group acts as an electrophile, facilitating nucleophilic addition or substitution reactions. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
- 1-(4-Methylphenyl)propan-1-one
- 1-(3,4-Dimethylphenyl)propan-1-one
- 1-(4-Ethylphenyl)propan-1-one
Comparison: 1-(4-Ethyl-3-methylphenyl)propan-1-one is unique due to the presence of both ethyl and methyl substituents on the phenyl ring, which can influence its reactivity and physical properties. Compared to its analogs, this compound may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H16O |
|---|---|
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
1-(4-ethyl-3-methylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O/c1-4-10-6-7-11(8-9(10)3)12(13)5-2/h6-8H,4-5H2,1-3H3 |
Clave InChI |
JVWGKISLWWMYAZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)C(=O)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


